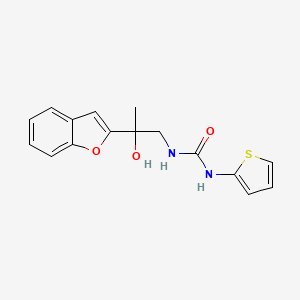![molecular formula C18H18N2O3S3 B2599203 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide CAS No. 923473-48-7](/img/structure/B2599203.png)
3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular properties . The molecular formula of the compound is C18H18N2O3S3 and it has a molecular weight of 406.53.
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole core, a benzylsulfonyl group, and a methylthio group. The presence of these functional groups may contribute to the compound’s biological activity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 406.53. Other physical and chemical properties such as melting point, solubility, etc., are not specified in the available literature.Scientific Research Applications
Pesticidal Properties
The compound has been investigated for its pesticidal potential. In a study by Shang et al., a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized via the Betti reaction . These compounds demonstrated favorable insecticidal activity, particularly against the oriental armyworm and diamondback moth. Notably, compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o exhibited significant lethality against the diamondback moth, with LC50 values ranging from 0.0988 to 5.8864 mg/L. Additionally, some compounds showed promise as acaricidal agents against spider mites.
Excited State Proton Transfer (ESIPT) Inhibition
The compound’s excited state behavior has been explored. In solvent environments with varying polarities, the degree of charge transfer increased, affecting the excited state intramolecular proton transfer (ESIPT) reaction. As solvent polarity increased, ESIPT was gradually inhibited . This finding sheds light on the compound’s photophysical properties and potential applications in optoelectronic devices.
Corrosion Inhibition
Functionalized 2-hydrazinobenzothiazole derivatives, including our compound of interest, have been studied for their corrosion inhibition properties. These compounds form protective layers on metal surfaces, slowing down the corrosion process. Quantum parameters obtained from density functional theory (DFT) and Monte Carlo simulations support the experimental results . Thus, this compound could find applications in materials science and corrosion prevention.
Calcium Ion Release Modulation
Calcium imaging experiments revealed that certain derivatives, including our compound, could activate the release of calcium ions in insect central neurons (e.g., M. sep-arata) at higher concentrations. This modulation of calcium signaling suggests potential applications in neurobiology and insect control .
Biological Imaging Probes
Given its unique properties, this compound could serve as a fluorescent probe for biological imaging. Its specific interactions with cellular components could be harnessed for visualizing biological processes or detecting specific targets.
Future Directions
Benzothiazole derivatives, including this compound, are a topic of ongoing research due to their potential biological activity. Future research may focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in biological systems .
properties
IUPAC Name |
3-benzylsulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-24-14-8-5-9-15-17(14)20-18(25-15)19-16(21)10-11-26(22,23)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJSTSHUVCYRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2599123.png)
![2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2599125.png)
![Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2599126.png)
![2-chloro-N-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2599128.png)
![(2-bromophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2599130.png)
![2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride](/img/structure/B2599131.png)

![3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2599133.png)




![2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2599142.png)
